Levofloxacin-D3 is synthesized from levofloxacin through a process that incorporates deuterium into the molecular structure. Levofloxacin itself is classified as a fluoroquinolone antibiotic, which acts by inhibiting bacterial DNA synthesis. The chemical formula for levofloxacin is , while its deuterated form, levofloxacin-D3, has a similar structure with deuterium atoms replacing certain hydrogen atoms.
The synthesis of levofloxacin-D3 involves several steps:
The molecular structure of levofloxacin-D3 retains the core framework of levofloxacin but includes additional mass due to the presence of deuterium atoms. The structural formula can be represented as:
This modification results in a slightly altered molecular weight, which can be measured accurately using mass spectrometry techniques.
The characterization of levofloxacin-D3 typically involves:
Levofloxacin-D3 can participate in various chemical reactions similar to its parent compound:
The reactions are typically monitored using chromatographic techniques to ensure product purity and yield.
Levofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The mechanism involves:
The efficacy of levofloxacin-D3 can be evaluated through minimum inhibitory concentration assays against various bacterial strains.
Relevant data on these properties are crucial for formulating dosage forms and ensuring consistent quality during manufacturing.
Levofloxacin-D3 serves several important roles in scientific research:
Levofloxacin-d3 ((S)-9-Fluoro-3-methyl-10-(4-(methyl-d₃)piperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) is a deuterated isotopologue of the fluoroquinolone antibiotic levofloxacin. The compound features site-specific deuteration at the N-methyl group (–CD₃) of the piperazinyl ring, confirmed via high-resolution mass spectrometry (molecular formula C₁₈H₁₆D₃FN₃NaO₄ for its sodium salt, MW 386.37) [5] [9]. This strategic labeling minimizes structural perturbation while introducing a spectroscopic handle for tracking. The deuterium atoms replace all three hydrogens of the methyl group attached to the piperazine nitrogen, as reflected in the SMILES notation: O=C(O)C1=CC(F)=C(N2CCN(C([2H])([2H])[2H])CC3)C(OC[C@@H]4C)=C2N4C=C1C(O)=O [1]. The (S)-stereochemistry at the C3 position of the oxazine ring is retained, critical for antimicrobial activity.
Table 1: Molecular Properties of Levofloxacin-d3 Sodium Salt
Property | Value |
---|---|
CAS Number (free base) | 2208780-63-4 |
Molecular Formula | C₁₈H₁₆D₃FN₃NaO₄ |
Molecular Weight | 386.37 g/mol |
Deuterium Positions | N-methyl group of piperazine |
Storage Conditions | Hygroscopic, 2-8°C under inert atm |
Synthesis follows custom routes adapting established fluoroquinolone chemistry. Key approaches include:
Table 2: Synthetic Routes to Levofloxacin-d3
Method | Key Reagents | Conditions | Yield |
---|---|---|---|
Precursor Deuteration | CD₃I, piperazine | Anhydrous DMF, 60°C, 24h | 65-70% |
Core Condensation | Deutero-piperazine, acid chloride | Pyridine, reflux, 48h | 55-60% |
Salt Formation | NaOD in MeOD | 0-5°C, stirring, 1h | >95% |
NMR Spectroscopy:¹H-NMR spectra confirm deuterium incorporation via the absence of the N-methyl singlet at δ~2.9 ppm present in non-deuterated levofloxacin. Key proton resonances include:
FTIR Spectroscopy:Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy in KBr matrices identifies:
Table 3: Key Spectral Assignments for Levofloxacin-d3
Technique | Peak Position | Assignment |
---|---|---|
¹H-NMR | δ 1.4 ppm | Oxazine CH₃ |
¹H-NMR | δ 7.8–8.1 ppm | Aromatic H (quinolone) |
¹³C-NMR | δ 176.2 ppm | Carboxylic acid C=O |
FTIR | 1724 cm⁻¹ | Protonated C=O stretch |
FTIR | 1208 cm⁻¹ | C-F stretch |
Photodegradation:UV/visible light exposure (290–700 nm) induces N-oxidation, forming levofloxacin-d3 N-oxide (m/z 378 [M+H]⁺), detected via LC-MS. Degradation follows first-order kinetics with a 1.8-fold reduced rate constant (k = 0.021 min⁻¹) compared to non-deuterated levofloxacin (k = 0.038 min⁻¹) in Ringer’s solution at pH 7.4, attributed to the kinetic isotope effect stabilizing the C-D bond against radical-mediated oxidation [8] [10]. Solutions require protection from daylight to maintain stability.
pH-Dependent Stability:
Solid-State Stability:The sodium salt form is hygroscopic, adsorbing ≤1.5% w/w moisture at 75% RH, versus 5.2% for non-deuterated levofloxacin hemihydrate [10]. Thermal analysis (DSC/TGA) shows dehydration onset at 110°C and decomposition >214°C. Salt formation with dihydroxybenzoic acids (e.g., LF-35 with 3,5-DHBA) further reduces hygroscopicity and photodegradation by 2.3-fold via crystal lattice stabilization [10].
Table 4: Stability Kinetics of Levofloxacin-d3 Under Varied Conditions
Condition | Degradation Pathway | Half-life (t₁/₂) | Primary Degradant |
---|---|---|---|
Daylight (pH 7.4) | N-oxidation | 33 min | Levofloxacin-d3 N-oxide |
UV Light (254 nm) | Defluorination | 15 min | Desfluoro-levofloxacin |
Acidic (pH 1.2, 40°C) | Piperazine hydrolysis | 12 h | Open-ring acid |
Alkaline (pH 10.0, 25°C) | Decarboxylation | 48 h | Quinoline derivative |
Solid State (25°C/60% RH) | Hydrate formation | >6 months | N/A |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0